Jatrorrhizine chloride
CAS No.: 6681-15-8
Cat. No.: VC21343178
Molecular Formula: C20H20ClNO4
Molecular Weight: 373.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6681-15-8 |
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Molecular Formula | C20H20ClNO4 |
Molecular Weight | 373.8 g/mol |
IUPAC Name | 2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride |
Standard InChI | InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H |
Standard InChI Key | JKMUUZMCSNHBAX-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[Cl-] |
Chemical Properties and Structure
Jatrorrhizine chloride (CAS No. 6681-15-8) is a quaternary protoberberine alkaloid with the molecular formula C20H20NO4·ClH and a molecular weight of 374.842 . It presents as an orange-red powder with a melting point of 208-210°C when dissolved in methanol . The compound is soluble in chloroform and methanol, making these solvents suitable for experimental preparations .
Physical and Chemical Characteristics
Jatrorrhizine chloride requires specific storage conditions, preferably in an inert atmosphere at room temperature to maintain stability . Below is a comprehensive table summarizing the key chemical properties of jatrorrhizine chloride:
Property | Characteristic |
---|---|
CAS No. | 6681-15-8 |
Molecular Formula | C20H20NO4·ClH |
Molecular Weight | 374.842 |
Physical Appearance | Orange-red powder |
Melting Point | 208-210°C (in methanol) |
Solubility | Soluble in chloroform and methanol |
Storage Conditions | Inert atmosphere, Room Temperature |
Synonyms and Alternative Nomenclature
The compound is known by several names in scientific literature, including:
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Jatrorrhizine hydrochloride
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Neprotine chloride
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Yatrorhizine chloride
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NSC 150445
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3-Hydroxy-2,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
Natural Sources and Extraction
Jatrorrhizine is an isoquinoline alkaloid predominantly found in medicinal plants used in traditional Chinese medicine (TCM) . It is primarily isolated from:
These plants form an integral component of the TCM formulation known as "Huang Lian," which has been used historically for treating various ailments including metabolic disorders, gastritis, and stomachache . Jatrorrhizine is extracted from the root, rhizome, and bark of these plants and is considered one of the main bioactive compounds in these botanical sources .
The extraction and purification processes for jatrorrhizine involve specialized techniques to isolate it from plant materials. According to research methodologies, jatrorrhizine can be extracted and purified from Coptis chinensis Franch to achieve a purity of up to 98% using HPLC methods .
Pharmacological Activities
Neuroprotective Effects
Jatrorrhizine demonstrates significant neuroprotective properties, particularly relevant to neurodegenerative conditions like Alzheimer's disease (AD). One of its primary mechanisms is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine .
The compound and its derivatives have shown potent AChE inhibitory activity. This inhibition helps restore acetylcholine levels in the brain, potentially improving cholinergic neurotransmission in AD patients . Beyond AChE inhibition, jatrorrhizine offers broader neuroprotective effects:
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Protection of neurons against hydrogen peroxide damage
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Reduction of amyloid-β (αβ) oligomerization-induced cell damage
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Attenuation of neural inflammatory responses
These multifaceted neuroprotective mechanisms suggest jatrorrhizine could be a promising candidate for managing neurodegenerative disorders.
Antimicrobial Properties
Jatrorrhizine exhibits antimicrobial activity against various pathogens. Research has demonstrated its effectiveness against:
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Plasmodium falciparum with IC50 values of 422 and 1,607 ng/ml for D-6 and W-2 clones, respectively
This antimicrobial activity positions jatrorrhizine as a potential candidate for antiparasitic applications, particularly against protozoan infections.
Anticancer Properties
Jatrorrhizine shows promising anticancer activities in several experimental models. Specifically, it:
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Inhibits the growth of C8161 human melanoma cells with an IC50 of 47.4 μM
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Suppresses C8161 cell-mediated neovascularization in a Matrigel plug assay in mice when administered at a dose of 50 μg/animal
These findings suggest potential applications in cancer therapy, particularly for melanoma, though further research is needed to elucidate its mechanisms of action and clinical relevance.
Metabolic Effects
Jatrorrhizine demonstrates beneficial effects on lipid metabolism and related parameters. In a high-fat diet-induced mouse model of hyperlipidemia, jatrorrhizine administration at doses of 20 and 100 mg/kg resulted in:
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Reduction in serum triglyceride levels
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Decreased LDL cholesterol (LDL-C)
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Lowered aspartate transaminase (AST) and alanine aminotransferase (ALT) levels
These effects indicate jatrorrhizine's potential for treating hyperlipidemia and related metabolic disorders, possibly offering hepatoprotective benefits as evidenced by the reduction in liver enzyme markers.
Synthetic Derivatives and Structure-Activity Relationship
Researchers have developed synthetic derivatives of jatrorrhizine to enhance its pharmacological properties, particularly its AChE inhibitory activity. Derivatives with substituted amino groups linked at the 3-position have been synthesized and evaluated for their biological activities .
Synthesis of Jatrorrhizine Derivatives
The synthetic pathway for 3-substituted jatrorrhizine derivatives typically involves:
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Alkylation of jatrorrhizine using 1,4-dibromoethane under basic conditions
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Further reaction with various amines (dimethylamine, pyrrolidine, etc.)
These methods have yielded a series of derivatives with enhanced pharmacological properties compared to the parent compound.
Biological Evaluation of Derivatives
The synthesized jatrorrhizine derivatives demonstrated improved inhibitory activity against AChE compared to jatrorrhizine itself. Notably:
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Compound 3g exhibited the most potent inhibitory activity for AChE with an IC50 value of 0.301 μM
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The derivatives showed poor inhibitory potency against butyrylcholinesterase (BuChE), indicating selectivity for AChE over BuChE
This selectivity is particularly important for potential therapeutic applications, as it may reduce off-target effects while maintaining efficacy against the primary target enzyme.
Current Research and Future Perspectives
The diverse pharmacological activities of jatrorrhizine chloride have sparked increasing research interest in recent years. Current research trends include:
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Development of more potent and selective derivatives for specific therapeutic targets
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Exploration of its potential in combination therapies
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Investigation of its mechanisms of action at the molecular level
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Assessment of its efficacy in various disease models
As research continues, several areas warrant further investigation:
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Clinical studies to validate preclinical findings
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Optimization of formulations for improved bioavailability
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Comprehensive toxicological profiling
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Exploration of potential drug-drug interactions
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